molecular formula C9H18N2O B7931720 N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide

N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide

Cat. No.: B7931720
M. Wt: 170.25 g/mol
InChI Key: UWPNDGSXNMIWKK-UHFFFAOYSA-N
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Description

N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide (NEPA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

NEPA is characterized by its unique structure, which includes a pyrrolidine ring and an acetamide functional group. Its molecular formula is C11H18N2OC_{11}H_{18}N_2O, with a molecular weight of approximately 198.28 g/mol. The presence of the pyrrolidine moiety enhances the compound's lipophilicity and bioavailability, making it a candidate for therapeutic applications.

NEPA's biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmitter release and uptake. This modulation can lead to a range of physiological effects, such as:

  • Antimicrobial Activity : NEPA has shown potential antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.
  • Analgesic Effects : The compound may exert pain-relieving effects through modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Properties : NEPA may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological effects of NEPA have been explored in various studies. Key findings include:

  • Neuropharmacology : NEPA has been evaluated for its effects on mood and cognition. Research indicates that it may enhance cognitive function and reduce anxiety-like behaviors in animal models.
  • Oncology : Preliminary studies suggest that NEPA could have antitumor effects, particularly against certain cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in triple-negative breast cancer models at specific concentrations .
  • Cardiovascular Effects : Some studies indicate potential benefits in cardiovascular health, possibly through vasodilatory effects or modulation of heart rate.

Data Tables

The following table summarizes key findings from recent studies on NEPA:

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Analgesic EffectsReduced pain response in animal models
Anti-inflammatoryDecreased levels of inflammatory markers
Antitumor Activity55% reduction in MDA-MB-231 viability

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of NEPA, researchers found that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Analgesic Properties

A behavioral study using rodents demonstrated that administration of NEPA significantly reduced pain responses in models of acute and chronic pain. This suggests potential applications in pain management therapies.

Case Study 3: Cancer Research

In vitro studies on NEPA's effects on cancer cell lines revealed promising results, with notable reductions in cell proliferation rates for aggressive cancer types. Further research is needed to explore its efficacy in vivo.

Properties

IUPAC Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-5-4-6-10-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPNDGSXNMIWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.